molecular formula C16H17ClN2O2S B5307346 (5Z)-5-(4-chlorobenzylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-chlorobenzylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B5307346
M. Wt: 336.8 g/mol
InChI Key: KSHCHYOIEUKLGN-AUWJEWJLSA-N
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Description

(5Z)-5-(4-chlorobenzylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development.

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-10-8-19(9-11(2)21-10)16-18-15(20)14(22-16)7-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHCHYOIEUKLGN-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-chlorobenzylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chlorobenzaldehyde with a thiazole derivative under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the final thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the morpholine moiety.

    Reduction: Reduction reactions could target the double bond in the benzylidene group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorobenzylidene group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-chlorobenzylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The compound’s molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-chlorobenzylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one: Unique due to its specific substituents.

    Thiazole derivatives: A broad class of compounds with diverse biological activities.

    Benzylidene derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring with a chlorobenzylidene group and a morpholine moiety. This specific structure may confer unique biological activities and chemical reactivity.

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